molecular formula C13H15F3N2O2 B12730023 4-(1-Piperazinylmethyl)-3-(trifluoromethyl)benzoic acid CAS No. 1163144-92-0

4-(1-Piperazinylmethyl)-3-(trifluoromethyl)benzoic acid

Katalognummer: B12730023
CAS-Nummer: 1163144-92-0
Molekulargewicht: 288.27 g/mol
InChI-Schlüssel: VUDYVDUAMXOANH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1-Piperazinylmethyl)-3-(trifluoromethyl)benzoic acid is a chemical compound that features a benzoic acid core substituted with a piperazinylmethyl group and a trifluoromethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Piperazinylmethyl)-3-(trifluoromethyl)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-(trifluoromethyl)benzoic acid and piperazine.

    Formation of Intermediate: The piperazine is reacted with a suitable alkylating agent to form the piperazinylmethyl intermediate.

    Coupling Reaction: The intermediate is then coupled with 3-(trifluoromethyl)benzoic acid under appropriate reaction conditions, such as the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

4-(1-Piperazinylmethyl)-3-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

4-(1-Piperazinylmethyl)-3-(trifluoromethyl)benzoic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure.

    Industry: The compound finds applications in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 4-(1-Piperazinylmethyl)-3-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The piperazinylmethyl group can interact with biological receptors, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biological processes, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(1-Piperazinylmethyl)benzoic acid
  • 4-(1-Piperazinylmethyl)-2-(trifluoromethyl)benzoic acid
  • 4-(1-Piperazinylmethyl)-3-(difluoromethyl)benzoic acid

Uniqueness

4-(1-Piperazinylmethyl)-3-(trifluoromethyl)benzoic acid is unique due to the presence of both the piperazinylmethyl and trifluoromethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, which can be advantageous in drug development.

Eigenschaften

CAS-Nummer

1163144-92-0

Molekularformel

C13H15F3N2O2

Molekulargewicht

288.27 g/mol

IUPAC-Name

4-(piperazin-1-ylmethyl)-3-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C13H15F3N2O2/c14-13(15,16)11-7-9(12(19)20)1-2-10(11)8-18-5-3-17-4-6-18/h1-2,7,17H,3-6,8H2,(H,19,20)

InChI-Schlüssel

VUDYVDUAMXOANH-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1)CC2=C(C=C(C=C2)C(=O)O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.